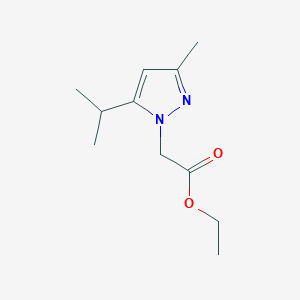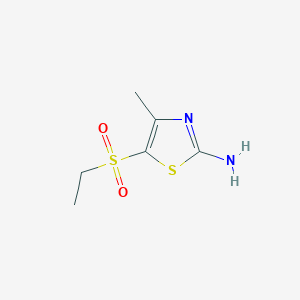![molecular formula C11H9FN2O B11781261 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B11781261.png)
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine is a complex organic compound that belongs to the class of fused heterocyclic compounds This compound is characterized by the presence of a fluorine atom at the 10th position and a unique structure that combines imidazole and oxazepine rings
Preparation Methods
The synthesis of 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be achieved through several synthetic routes. One efficient method involves the reaction of 1,2-diketones with 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions. This is followed by the addition of thionyl chloride to produce lactam in the absence of a catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream pathways .
Comparison with Similar Compounds
10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine can be compared with other similar compounds, such as:
9-Bromo-3-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: This compound has similar structural features but differs in the substituents, which can lead to different chemical and biological properties.
5,6-Dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine derivatives: These derivatives have been studied for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H9FN2O |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
10-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-10-9(7-8)11-13-3-4-14(11)5-6-15-10/h1-4,7H,5-6H2 |
InChI Key |
MUIAJLVGKGGRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C3=NC=CN31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)





![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)


![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)

